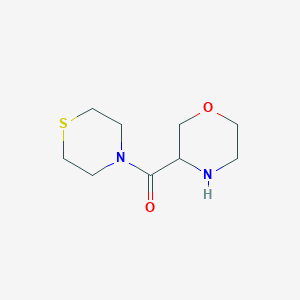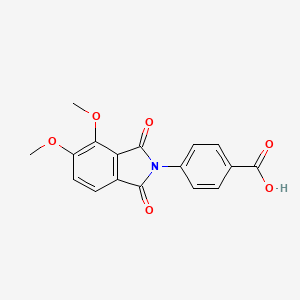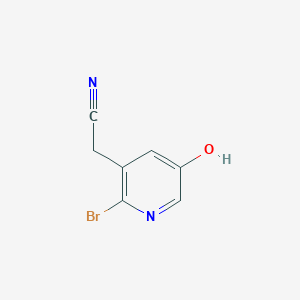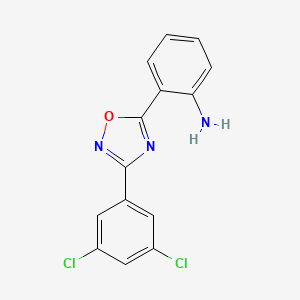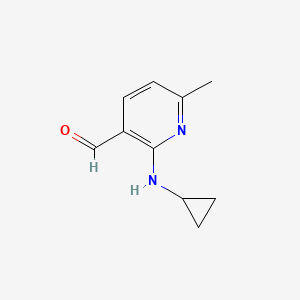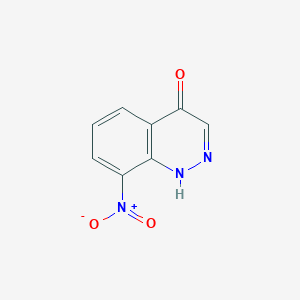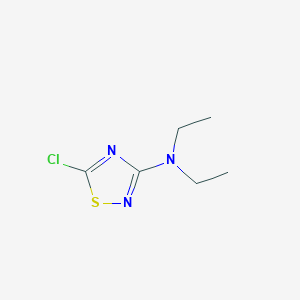![molecular formula C10H20Cl2N2O B15055771 [1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
[1,4'-Bipiperidin]-3-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-3-one dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of piperazine with benzyl chloride in the presence of ethanol and hydrogen chloride . The reaction is carried out at elevated temperatures, followed by cooling and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-3-one dihydrochloride involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process includes steps such as mixing, heating, cooling, and crystallization to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
[1,4’-Bipiperidin]-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
科学研究应用
[1,4’-Bipiperidin]-3-one dihydrochloride has a wide range of applications in scientific research:
Biology: It serves as an intercalating agent in biological studies.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of synthetic cation transporters and other industrial chemicals.
作用机制
The mechanism of action of [1,4’-Bipiperidin]-3-one dihydrochloride involves its ability to intercalate between molecular structures. This intercalation can disrupt normal molecular interactions, leading to various biological and chemical effects. The compound targets specific molecular pathways, including hydrogen bond networks, which can alter the dimensionality and functionality of the target molecules .
相似化合物的比较
Similar Compounds
4,4’-Bipiperidine dihydrochloride: Similar in structure but differs in its specific applications and properties.
1,3’-Bipiperidin-4-ol dihydrochloride: Another related compound with different functional groups and uses.
Uniqueness
[1,4’-Bipiperidin]-3-one dihydrochloride is unique due to its specific intercalating properties and its ability to form stable hydrogen bond networks. This makes it particularly useful in the synthesis of complex organic and inorganic compounds .
属性
分子式 |
C10H20Cl2N2O |
|---|---|
分子量 |
255.18 g/mol |
IUPAC 名称 |
1-piperidin-4-ylpiperidin-3-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
InChI 键 |
GNGSNZHFSCPIQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CN(C1)C2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


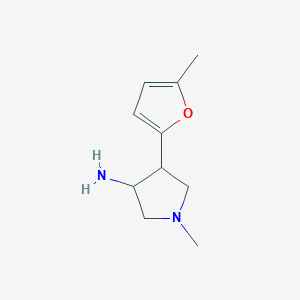
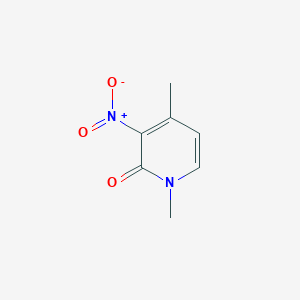
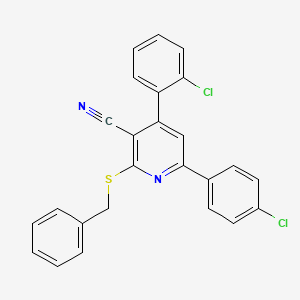
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
